Heptafluorobutyraldehyde ethyl hemiacetal

Description

Contextualization of Heptafluorobutyraldehyde (B1329308) Ethyl Hemiacetal within Fluorine Chemistry

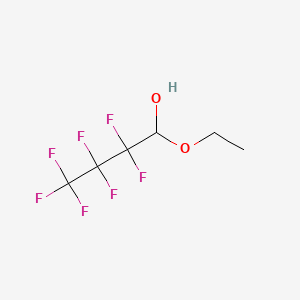

Heptafluorobutyraldehyde ethyl hemiacetal, with the chemical formula C6H7F7O2, is structurally characterized by a heptafluorobutyl group attached to a carbon atom which also bears a hydroxyl group and an ethoxy group. nih.gov This structure places it firmly within the family of perfluorinated aldehyde hemiacetals. The high electronegativity of the fluorine atoms in the heptafluorobutyl chain creates a strong electron-withdrawing effect, which significantly influences the stability and reactivity of the adjacent hemiacetal carbon. This electronic perturbation makes the hydroxyl group more acidic and the carbon atom more electrophilic compared to their non-fluorinated counterparts.

The study of such fluorinated hemiacetals is an integral part of the broader field of organofluorine chemistry. This area of research focuses on the synthesis, properties, and applications of organic compounds containing carbon-fluorine bonds. The introduction of fluorine can lead to desirable properties such as increased thermal stability, enhanced lipophilicity, and altered metabolic pathways in bioactive molecules. Consequently, compounds like this compound are of great interest as building blocks for creating more complex fluorinated molecules with tailored properties.

| Property | Value |

| CAS Number | 356-26-3 |

| Molecular Formula | C6H7F7O2 |

| Molecular Weight | 244.11 g/mol |

| IUPAC Name | 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol |

Table 1: Chemical Identification of this compound. nih.govnih.gov

Significance of Perfluorinated Aldehyde Hemiacetals in Synthetic Strategies

Perfluorinated aldehyde hemiacetals, such as this compound, are significant reagents in synthetic organic chemistry. Their utility stems from their ability to act as stable, handleable sources of highly reactive perfluorinated aldehydes. Direct use of gaseous perfluorinated aldehydes like heptafluorobutyraldehyde can be challenging due to their volatility and reactivity. The corresponding ethyl hemiacetal provides a convenient liquid surrogate that can release the aldehyde in situ or react directly with a variety of nucleophiles.

One of the primary applications of analogous fluorinated hemiacetals, such as trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE), is in the synthesis of molecules containing a perfluoroalkyl carbinol or a related moiety. researchgate.netbenthamscience.com These structural motifs are of considerable interest in medicinal chemistry due to their potential to enhance the biological activity and metabolic stability of drug candidates. Reactions of these hemiacetals with nucleophiles, often under acidic or basic catalysis, allow for the construction of new carbon-carbon and carbon-heteroatom bonds. For example, they can participate in aldol-type reactions with ketones and their derivatives to form β-hydroxy-β-perfluoroalkyl ketones. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h3,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUHUJNJOILQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883370 | |

| Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-26-3 | |

| Record name | 1-Ethoxy-2,2,3,3,4,4,4-heptafluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Heptafluorobutyraldehyde Ethyl Hemiacetal and Analogues

Direct Hemiacetal Formation from Perfluorinated Aldehydes and Alcohols

The most common method for synthesizing hemiacetals is the direct addition of an alcohol to an aldehyde or ketone. libretexts.org In the case of heptafluorobutyraldehyde (B1329308) ethyl hemiacetal, this involves the reaction of heptafluorobutyraldehyde with ethanol (B145695). This reaction is reversible and typically requires a catalyst to proceed at a reasonable rate. libretexts.orgsigmaaldrich.com

The formation of hemiacetals from aldehydes and alcohols is significantly accelerated by the presence of an acid catalyst. sigmaaldrich.com The mechanism for this acid-catalyzed reaction involves several key steps. Initially, the carbonyl oxygen of the perfluorinated aldehyde is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. epa.gov

The alcohol, in this case ethanol, then acts as a nucleophile and attacks the activated carbonyl carbon. sigmaaldrich.com This results in the formation of a protonated hemiacetal intermediate. In the final step, a base (which can be the alcohol itself or the conjugate base of the acid catalyst) deprotonates the intermediate to yield the neutral hemiacetal product and regenerate the acid catalyst. epa.gov Theoretical studies on similar systems, such as the formation of hemiacetals from formaldehyde (B43269) and methanol, have shown that the presence of a Brønsted acid significantly lowers the activation energy barrier for the reaction. dlut.edu.cn

It is important to note that hemiacetal formation is an equilibrium process. epa.gov The position of the equilibrium depends on the structure of the reactants and the reaction conditions.

Several factors can be optimized to improve the yield and efficiency of hemiacetal synthesis. The choice of catalyst is crucial. While strong mineral acids like sulfuric acid or hydrochloric acid can be used, solid acid catalysts and other milder options are also employed to simplify purification and minimize side reactions. tno.nl For instance, in the synthesis of related fluorinated compounds, combinations of amines and acids have been used as effective catalysts at ambient temperatures. orgsyn.org

The reaction temperature and time are also important parameters. While some hemiacetal formations can proceed at room temperature, others may require heating to reach equilibrium faster. However, since the reaction is reversible, excessive heat can shift the equilibrium back towards the reactants. For analogous reactions involving trifluoroacetaldehyde (B10831) ethyl hemiacetal, reactions are often conducted at temperatures ranging from 0°C to reflux, with reaction times varying from a few hours to overnight. orgsyn.orgyoutube.com

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is often used. researchgate.net The removal of water, although more critical for the subsequent formation of an acetal (B89532), can also influence the hemiacetal equilibrium. sigmaaldrich.com

Interactive Table: Representative Reaction Conditions for the Synthesis of Fluorinated Hemiacetal Analogues.

| Fluorinated Aldehyde Analogue | Alcohol | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetaldehyde | Ethanol | Amines/Acids | Ambient | Good | orgsyn.org |

| Trifluoroacetaldehyde | Various | No Catalyst | Reflux | Variable | youtube.com |

Alternative Synthetic Approaches and Precursor Chemistry

While direct acid-catalyzed addition is the most straightforward method, alternative strategies can be employed. Organocatalysis, for example, has been utilized for the asymmetric synthesis of bicyclic hemiacetals, suggesting its potential applicability for the synthesis of fluorinated hemiacetals with specific stereochemistry. libretexts.org

In some cases, the perfluorinated aldehyde precursor itself may be generated in situ. For instance, trifluoroacetaldehyde can be generated from its more stable hemiacetal or hydrate (B1144303) form for subsequent reactions. orgsyn.org This approach can be advantageous when dealing with volatile or unstable aldehydes.

The chemistry of related fluorinated precursors can also provide insights into alternative synthetic routes. For example, the reaction of ethyl trifluoroacetate (B77799) with a suitable reducing agent in the presence of an electrophile could potentially lead to the formation of the desired hemiacetal, although this is a less direct approach.

Comparison of Synthetic Efficiencies and Selectivities

The efficiency of hemiacetal synthesis is largely determined by the equilibrium position of the reaction. For many simple aldehydes, the equilibrium favors the starting materials, and isolating the hemiacetal can be challenging. epa.gov However, the presence of electron-withdrawing groups, such as the heptafluorobutyl group, on the aldehyde can stabilize the hemiacetal, shifting the equilibrium towards the product and leading to higher yields.

Selectivity can be an important consideration, especially when other functional groups are present in the molecule. The high reactivity of the perfluorinated aldehyde carbonyl generally allows for selective reaction with the alcohol. In reactions involving analogues like trifluoroacetaldehyde ethyl hemiacetal with various aromatic compounds, regioselectivity can be controlled by the choice of catalyst and reaction conditions. youtube.com

Flow chemistry presents a modern approach to enhance both efficiency and selectivity in organic synthesis. By carefully controlling reaction parameters such as temperature, pressure, and residence time in a continuous flow reactor, it is possible to optimize the yield of the desired hemiacetal and minimize the formation of byproducts. This methodology has been successfully applied to various acetalization reactions and could be a promising strategy for the synthesis of heptafluorobutyraldehyde ethyl hemiacetal.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Equilibrium Dynamics between Hemiacetals and Constituent Carbonyl Compounds

The formation of a hemiacetal is a reversible reaction between an aldehyde or ketone and an alcohol. In the case of heptafluorobutyraldehyde (B1329308) ethyl hemiacetal, it exists in equilibrium with its parent aldehyde, heptafluorobutyraldehyde, and ethanol (B145695). The position of this equilibrium is significantly influenced by the electronic effects of the substituents on the carbonyl carbon.

In non-aqueous alcoholic solutions, such as ethanol, the equilibrium is expected to lie even further towards the hemiacetal, to the extent that simple aldehydes are often found to consist mainly of the hemiacetal form. masterorganicchemistry.com The general trend for acetalization of aldehydes shows a high percentage of hemiacetal at equilibrium, as illustrated in the table below for some non-fluorinated aldehydes. Given the enhanced electrophilicity of fluorinated aldehydes, the percentage of heptafluorobutyraldehyde ethyl hemiacetal at equilibrium in ethanol is anticipated to be very high.

| Carbonyl Compound | Alcohol Solvent | % Hemiacetal at Equilibrium |

| Acetaldehyde | Methanol | 97% |

| Acetaldehyde | Ethanol | 91% |

| Propionaldehyde | Methanol | 95% |

Table 1: Percentage of Hemiacetal at Equilibrium for Non-fluorinated Aldehydes.

Investigations into Acetal (B89532) and Cyanohydrin Formation: A Comparative Analysis with Hydrocarbon Analogues

The enhanced electrophilicity of the carbonyl carbon in heptafluorobutyraldehyde not only favors hemiacetal formation but also accelerates the formation of other derivatives like acetals and cyanohydrins, especially when compared to its non-fluorinated hydrocarbon analogue, butyraldehyde.

Hydrolytic Stability and Reactivity Profiles

The stability of hemiacetals and their subsequent acetals towards hydrolysis is a critical aspect of their chemistry. Hemiacetals are generally in a dynamic equilibrium with the parent aldehyde and alcohol in the presence of either acid or base, and are therefore readily hydrolyzed. masterorganicchemistry.com

The corresponding acetal, 2,2,3,3,4,4,4-heptafluoro-1,1-diethoxybutane, which can be formed from the hemiacetal, is expected to exhibit significantly different stability. Acetals are stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the alkoxy groups, followed by its departure as an alcohol to form a resonance-stabilized oxocarbenium ion. The subsequent attack of water on this intermediate leads to the hemiacetal, which then hydrolyzes to the aldehyde.

Mechanistic Insights into Derivative Formation

Hemiacetals are key intermediates in the synthesis of spiroacetals, which are structural motifs found in numerous natural products. nih.govresearcher.life The formation of spiroacetals often involves the intramolecular cyclization of a hydroxy-hemiacetal or a related precursor. While no direct examples of spirocyclization starting from this compound are reported, the general principle involves the generation of a nucleophilic center within the same molecule that can attack the electrophilic carbon of the hemiacetal or a derivative thereof. Given the high reactivity of the fluorinated carbonyl group, it is plausible that derivatives of heptafluorobutyraldehyde could be effective precursors in the synthesis of fluorinated spiroacetals. The synthesis of spiroacetals can be achieved through various catalytic methods, including those promoted by gold. rsc.org

The reduction of hemiacetals can lead to either diols or ethers, depending on the reducing agent and reaction conditions. The reduction of this compound can be considered in the context of the equilibrium with the free aldehyde.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.com LiAlH₄ would readily reduce the free heptafluorobutyraldehyde present in the equilibrium to 2,2,3,3,4,4,4-heptafluoro-1-butanol. As the aldehyde is consumed, Le Châtelier's principle dictates that the equilibrium will shift, leading to the complete conversion of the hemiacetal to the corresponding primary alcohol.

Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) also readily reduce aldehydes and ketones. While NaBH₄ does not typically reduce esters, it can reduce hemiacetals due to the equilibrium with the open-chain hydroxyaldehyde. The reduction of cyclic hemiacetals with NaBH₄ to the corresponding diols is a well-established reaction. Therefore, it is expected that NaBH₄ would also reduce this compound to 2,2,3,3,4,4,4-heptafluoro-1-butanol.

The unique reactivity of fluorinated aldehydes and their hemiacetals makes them interesting substrates in catalytic transformations. N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of reactions involving aldehydes. The reaction of an NHC with an aldehyde generates a Breslow intermediate, which is a key nucleophilic species. The use of fluorinated aldehydes in NHC-catalyzed reactions is an active area of research. For instance, NHC catalysis has been employed for the asymmetric hydration of α-halo enals to produce enantioenriched α-fluoro carboxylic acids. rsc.org The high electrophilicity of fluorinated aldehydes facilitates the initial addition of the NHC. It is conceivable that heptafluorobutyraldehyde and its ethyl hemiacetal could participate in similar NHC-catalyzed transformations, providing pathways to a range of functionalized fluorinated molecules.

Heptafluorobutyraldehyde Ethyl Hemiacetal As a Strategic Building Block in Organic Synthesis

Role in the Introduction of Perfluorinated Chains into Organic Molecules

The incorporation of perfluorinated chains, such as the heptafluorobutyl group, into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making them highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comsigmaaldrich.com Heptafluorobutyraldehyde (B1329308) ethyl hemiacetal serves as an effective and practical building block for introducing the C3F7CH(OH)- moiety, which can be further transformed.

Research has demonstrated that fluorinated hemiacetals are excellent reagents for creating new carbon-carbon bonds. For instance, the analogous trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) readily reacts with various nucleophiles. researchgate.net Following this reactivity pattern, heptafluorobutyraldehyde ethyl hemiacetal can react with electron-rich aromatic and heteroaromatic compounds, often under mild conditions and sometimes catalyzed by a Lewis acid, to yield heptafluorobuylated alcohols. researchgate.net Similarly, its reaction with enamines or imines derived from ketones provides a direct route to β-hydroxy-β-heptafluorobutyl ketones, which are valuable intermediates for more complex targets. nih.gov

Table 1: Representative Reactions for Introducing the Heptafluorobutyl Group

| Substrate Type | Typical Reaction Conditions | Product Type | Yield Range (based on analogs) | Reference |

|---|---|---|---|---|

| Enamines (from ketones) | Equimolar amounts, neat or in solvent (e.g., Hexane), reflux | β-Hydroxy-β-heptafluorobutyl ketones | Good to Excellent | nih.gov |

| Imines (from ketones) | Equimolar amounts, Hexane, reflux, 1h | β-Hydroxy-β-heptafluorobutyl ketones | Good to Excellent | nih.govresearchgate.net |

| Activated Arenes (e.g., N,N-dimethylaniline) | Heat (e.g., 120 °C), no catalyst | p-Substituted Aryl-heptafluorobutyl carbinols | High (e.g., ~95%) | researchgate.net |

| Pyrrole | 0 °C to room temperature | 2-Substituted or 2,5-Disubstituted Pyrroles | Moderate to High | researchgate.net |

Utility as a Masked Perfluorinated Aldehyde Precursor

Perfluorinated aldehydes, such as heptafluorobutyraldehyde, are highly reactive and often exist as volatile gases, which makes them difficult to handle, store, and measure accurately for reactions. This compound functions as a stable, liquid, and convenient "masked" form of this challenging aldehyde. masterorganicchemistry.com

In the presence of an acid catalyst, the hemiacetal is in equilibrium with the parent aldehyde and alcohol. masterorganicchemistry.comlibretexts.org This equilibrium can be exploited to generate the reactive heptafluorobutyraldehyde in situ for immediate use in a subsequent reaction. researchgate.net This approach avoids the need to handle the gaseous aldehyde directly while still harnessing its high reactivity. For example, Lewis acids can facilitate the reaction of the hemiacetal with various nucleophiles, proceeding through the transiently formed aldehyde, to create a range of α-heptafluorobutyl substituted alcohols. researchgate.net

Application as a Protecting Group in Multistep Synthesis

In complex, multistep organic syntheses, it is often necessary to temporarily protect a reactive functional group while transformations are carried out on other parts of the molecule. wikipedia.orguchicago.edu Acetals and, by extension, hemiacetals are classic protecting groups for aldehydes and ketones. libretexts.orglibretexts.orgyoutube.com They are valuable because of their stability in neutral to strongly basic conditions and their inertness towards many nucleophiles and reducing agents like lithium aluminum hydride. wikipedia.orglibretexts.org

This compound can be used to protect a carbonyl group, which is later regenerated by treatment with aqueous acid. libretexts.orglibretexts.org The hemiacetal functional group is stable under basic, organometallic, and certain reducing conditions, allowing for selective chemical modifications elsewhere in the molecule. The deprotection step, or hydrolysis, effectively removes the protecting group and restores the original carbonyl functionality. masterorganicchemistry.com

Table 2: Protection and Deprotection using a Hemiacetal Moiety

| Process | Typical Reagents/Conditions | Result | Reference |

|---|---|---|---|

| Protection (Formation) | Carbonyl + Ethanol (B145695), Acid Catalyst (e.g., H+) | Forms the ethyl hemiacetal | libretexts.org |

| Stable Under | Basic conditions (e.g., NaOH), Nucleophiles (e.g., Grignard reagents), Hydride reagents (e.g., LiAlH4) | Hemiacetal group remains intact | wikipedia.orglibretexts.org |

| Deprotection (Hydrolysis) | Aqueous Acid (e.g., H3O+), excess water | Regenerates the original carbonyl group | masterorganicchemistry.comyoutube.com |

Versatility in the Construction of Complex Molecular Architectures

The dual functionality of this compound—as both a source of a valuable perfluoroalkyl group and a masked aldehyde—makes it a highly versatile building block for constructing complex molecules. Its ability to participate in C-C bond-forming reactions allows for the direct assembly of fluorinated backbones that are central to many modern chemical compounds. mdpi.com

The synthesis of functionalized indolizines, for example, has been achieved using related fluorinated building blocks in [3+2] annulation reactions. mdpi.com Similarly, this compound can be used to synthesize key intermediates like β-hydroxy-β-heptafluorobutyl ketones. nih.gov These products are themselves versatile platforms for further elaboration, as the hydroxyl and ketone groups can be readily transformed into a wide array of other functionalities, enabling the assembly of diverse and complex molecular targets. This strategic use of a single, stable reagent to introduce key structural and functional elements streamlines synthetic routes and provides efficient access to novel chemical architectures. libretexts.org

Advanced Applications in Specialized Chemical Domains

Contributions to Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. While direct studies on heptafluorobutyraldehyde (B1329308) ethyl hemiacetal in medicinal chemistry are scarce, the well-established role of similar fluorinated building blocks allows for a discussion of its potential contributions.

Heptafluorobutyraldehyde ethyl hemiacetal serves as a potential precursor for the synthesis of a variety of fluorinated bioactive molecules. The heptafluorobutyl group can be incorporated into organic scaffolds to create novel drug candidates. The reactivity of the hemiacetal functional group allows for its conversion into other functionalities, making it a versatile building block. For instance, it can be envisioned to participate in reactions analogous to those of trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE), which is used to synthesize α-trifluoromethyl alcohols and amines. These fluorinated moieties are crucial in the design of modern pharmaceuticals.

The synthesis of complex fluorinated molecules often relies on the use of such specialized reagents. The heptafluorobutyraldehyde moiety can be introduced into aromatic and heterocyclic systems, which are common cores of many therapeutic agents.

The presence of a heptafluorobutyl group is expected to have a profound impact on the metabolic stability and bioavailability of drug candidates. Fluorine atoms can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug in the body. This enhanced metabolic stability is a critical factor in drug design, often leading to improved therapeutic efficacy.

Furthermore, the lipophilicity of a molecule is significantly increased by the presence of a fluorinated alkyl chain. This can enhance the ability of a drug to cross cell membranes, thereby improving its absorption and distribution within the body, which are key determinants of bioavailability. While specific data for this compound is not available, the general principles of fluorine in medicinal chemistry support this potential application.

Hemiacetals are known precursors in the synthesis of spiroacetals, which are a class of compounds with a spiranic junction between two acetal-containing rings. Spiroacetal scaffolds have gained attention in drug discovery due to their rigid, three-dimensional structures that can allow for precise interactions with biological targets. These scaffolds have been investigated for their potential in treating various diseases.

This compound could potentially be utilized in the synthesis of novel fluorinated spiroacetals. The presence of the heptafluorobutyl group on the spiroacetal framework could lead to unique pharmacological properties and open up new avenues for targeting specific proteins or enzymes.

Significance in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector benefits from the introduction of fluorine into its products. Fluorinated compounds are integral to the development of modern herbicides, insecticides, and fungicides. The heptafluorobutyl group can enhance the efficacy and selectivity of these agents. The increased lipophilicity can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.

While specific agrochemical applications of this compound are not reported, its structural analogue, TFAE, is a known building block for trifluoromethyl-containing agrochemicals. It is therefore plausible that this compound could be used to synthesize new generations of crop protection agents with improved properties.

Role in Materials Science and Polymer Chemistry

In the realm of materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. Hemiacetals can be used as monomers or initiators in polymerization reactions. It is conceivable that this compound could be employed in the synthesis of specialty polymers.

The incorporation of the heptafluorobutyl group into a polymer backbone would be expected to impart properties such as hydrophobicity and oleophobicity, making such materials suitable for applications like protective coatings, low-friction surfaces, and advanced membranes. While specific examples are not documented, the fundamental principles of polymer chemistry suggest this as a promising area of application. Hemiacetal esters, derived from hemiacetals, are also utilized as polymerization initiators. wikipedia.org

Stereochemical Aspects and Asymmetric Synthesis

Heptafluorobutyraldehyde (B1329308) Ethyl Hemiacetal as a Chiral Precursor

Heptafluorobutyraldehyde ethyl hemiacetal, and its well-documented analog trifluoroacetaldehyde (B10831) ethyl hemiacetal, serve as valuable and stable precursors to highly reactive fluorinated aldehydes. These hemiacetals act as bench-stable surrogates for the volatile and challenging-to-handle corresponding aldehydes, facilitating their use in a variety of chemical transformations. In the realm of stereoselective synthesis, these hemiacetals are particularly significant as they provide a gateway to the formation of chiral fluorinated molecules, which are of great interest in medicinal chemistry and materials science.

The hemiacetal can be used to generate the corresponding aldehyde in situ or can participate directly in reactions. For instance, in the presence of a suitable catalyst, it can react with nucleophiles to form new stereocenters. The bulky and highly electron-withdrawing heptafluorobutyl group (or trifluoromethyl group) plays a crucial role in influencing the stereochemical outcome of these reactions, making the hemiacetal an effective chiral precursor for the synthesis of enantioenriched compounds. An example is the practical asymmetric synthesis of sitagliptin, where a chiral hemiacetal is a key intermediate formed through a tandem aza-Michael/hemiacetal reaction. mdpi.com

Strategies for Enantioselective Synthesis Utilizing Hemiacetal Derivatives

The development of enantioselective methods using fluorinated hemiacetals has opened new avenues for the synthesis of complex chiral molecules. These strategies primarily revolve around the use of chiral catalysts to control the stereochemical outcome of reactions involving the hemiacetal or its in situ generated aldehyde.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of compounds derived from fluorinated hemiacetals. Chiral secondary amines, such as those derived from proline, have been successfully employed to catalyze direct aldol (B89426) reactions between trifluoroacetaldehyde ethyl hemiacetal and various ketones. For example, the reaction with aromatic methyl ketones in the presence of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a catalyst yields (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones with high yields and enantioselectivities up to 90% ee. nih.gov

These reactions typically proceed through the formation of a chiral enamine from the ketone and the organocatalyst, which then reacts with the fluorinated aldehyde generated from the hemiacetal. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst.

Table 1: Organocatalytic Asymmetric Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones nih.gov

| Entry | Aromatic Ketone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 85 | 88 |

| 2 | 4'-Methoxyacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 92 | 90 |

| 3 | 4'-Chloroacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 88 | 85 |

| 4 | 2'-Methylacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 75 | 82 |

Furthermore, tandem reactions initiated by the reaction of the hemiacetal have been developed. For instance, an organocatalytic cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes can lead to the highly diastereo- and enantioselective synthesis of pyrazolidine (B1218672) derivatives. nih.gov Similarly, asymmetric cascade reactions involving Friedel-Crafts alkylation/hemiketalization/lactonization have been developed using bifunctional squaramide catalysts to produce complex heterocyclic systems with high stereocontrol. rsc.org

Achieving high levels of stereocontrol in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central goal in asymmetric synthesis. The use of fluorinated hemiacetals and their derivatives has proven effective in this regard.

In C-C bond formation, the diastereoselectivity of reactions involving trifluoroacetaldehyde ethyl hemiacetal can be controlled by the choice of reagents and reaction conditions. A notable example is the reaction with enamines and imines derived from propiophenones. By carefully selecting the reaction partner (enamine vs. imine), a complete reversal of diastereoselectivity can be achieved, providing either the anti- or syn-adduct with high selectivity. nih.gov This metal-free method offers a reliable way to access diastereomerically pure fluorinated building blocks.

The stereospecific nature of certain reactions, such as the Simmons-Smith cyclopropanation, highlights how the stereochemistry of the starting alkene is retained in the product. rsc.org While not directly involving hemiacetals, this principle of stereocontrol is fundamental. In radical reactions for C-C bond formation, the stereochemistry of the starting material can also dictate the stereochemistry of the product.

For C-X bond formation, organocatalytic methods have been developed to construct chiral C-O bonds. An organocatalytic dehydration/aminalization/aza-Michael desymmetrization sequence has been used to synthesize fluoroalkylated N,O-ketals with excellent yields and enantioselectivities. Transition metal catalysis is also a powerful tool for forming C-X bonds, with complexes of various metals being used to catalyze the formation of bonds between carbon and nitrogen, oxygen, sulfur, and other heteroatoms.

Chiral Building Block Applications in Asymmetric Catalysis

The enantioenriched products derived from this compound and its analogs are valuable chiral building blocks for further synthetic transformations. These fluorinated synthons can be used in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

For example, the chiral β-hydroxy ketones obtained from the asymmetric aldol reactions can be further modified to introduce other functional groups or to construct more complex molecular architectures. Their fluorinated nature can impart unique properties, such as enhanced metabolic stability or altered binding affinities, to the final products.

The development of one-pot asymmetric syntheses starting from α-trifluoromethyl ketones (which can be derived from the corresponding hemiacetals) to produce α-trifluoromethylated amines highlights the utility of these precursors. By forming an N-tert-butanesulfinyl ketimine in situ followed by diastereoselective reduction, either diastereomer of the desired amine can be obtained in high yield and with excellent diastereoselectivity. These chiral amines are important components of many bioactive molecules.

Table 2: Diastereoselective Reduction of in situ Formed N-tert-butanesulfinyl α-Trifluoromethyl Ketimines

| Entry | α-Trifluoromethyl Ketone | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | 1,1,1-Trifluoroacetophenone | L-Selectride | 99:1 | 95 |

| 2 | 1,1,1-Trifluoroacetophenone | NaBH₄ | 1:99 | 92 |

| 3 | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | L-Selectride | 98:2 | 93 |

| 4 | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | NaBH₄ | 2:98 | 90 |

Analytical and Computational Research Perspectives

Spectroscopic Methodologies for Structural Characterization in Research

Spectroscopic techniques are fundamental in the research and analysis of heptafluorobutyraldehyde (B1329308) ethyl hemiacetal, providing critical insights into its structure, conformation, and behavior in chemical systems.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing both proton (¹H) and fluorine-¹⁹ (¹⁹F) nuclei, is an indispensable tool for the detailed structural and conformational analysis of heptafluorobutyraldehyde ethyl hemiacetal.

¹⁹F NMR is especially powerful for studying fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. ed.ac.uk Its wide range of chemical shifts is highly sensitive to the local electronic environment, allowing for the clear distinction of fluorine atoms within the heptafluorobutyl group and providing information on their conformational arrangement. ed.ac.uk For hemiacetals, NMR spectroscopy can differentiate between the hemiacetal itself and the species it is in equilibrium with, such as the free aldehyde and its hydrate (B1144303). nih.gov

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the molecular structure. For instance, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish the connectivity between the ethyl group, the hemiacetal carbon, and the fluorinated side chain.

Conformational analysis is significantly aided by NMR. The magnitude of three-bond coupling constants (³J) between protons and fluorine nuclei (³J_HF) and between different fluorine nuclei (³J_FF) can be related to dihedral angles through Karplus-type relationships, offering a detailed picture of the preferred spatial arrangement of the molecule's backbone. semanticscholar.org Fluorine substitution is known to have a profound impact on molecular conformation, and NMR analysis is key to understanding these effects. semanticscholar.org In complex spin systems, specialized simulation algorithms may be required to extract accurate J-coupling values. semanticscholar.org

Table 1: Illustrative NMR Data for a Fluorinated Hemiacetal Moiety Note: This table represents typical, generalized data for educational purposes and is not from a direct experimental measurement of this compound.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~5.0 | q | ~6 Hz | CH (hemiacetal) |

| ¹H | ~3.7 | m | - | OCH₂ (ethyl) |

| ¹H | ~1.2 | t | ~7 Hz | CH₃ (ethyl) |

| ¹⁹F | -120 to -128 | m | - | CF₂ |

| ¹⁹F | -115 to -125 | m | - | CF₂ |

| ¹⁹F | -78 to -85 | t | ~8 Hz | CF₃ |

Other Spectroscopic Techniques in Mechanistic Studies

While NMR is paramount for structure, other spectroscopic methods provide complementary information, especially for mechanistic studies of reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a broad absorption band in the 3300-3800 cm⁻¹ region is characteristic of the O-H stretching vibration of the hemiacetal's hydroxyl group. orientjchem.org Strong absorption bands between 1000 and 1150 cm⁻¹ correspond to the C-O stretching of the ether linkage. orientjchem.org The disappearance of the sharp carbonyl (C=O) stretch of the parent aldehyde (around 1750-1770 cm⁻¹) and the appearance of the O-H band confirm the formation of the hemiacetal.

Chromatographic Analysis of Hemiacetal Equilibria and Purity Assessment

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound. These methods can separate the target compound from starting materials (heptafluorobutyraldehyde, ethanol), byproducts, and any degradation products.

The analysis of hemiacetal equilibria presents a unique challenge for chromatography. Hemiacetals exist in equilibrium with their corresponding aldehyde and alcohol. The rate of this equilibrium can affect the chromatographic output.

If the equilibrium is slow compared to the timescale of the chromatographic separation, it may be possible to observe distinct peaks for the hemiacetal, the aldehyde, and the alcohol.

If the equilibrium is fast, a single, potentially broadened peak representing the average of the equilibrating species may be observed.

Due to this dynamic nature, studying the kinetics of hemiacetal formation and decomposition often requires techniques that can monitor the reaction mixture in real-time. Stopped-flow NMR spectroscopy, for example, combines rapid mixing of reactants with immediate NMR analysis to track the concentration of species over time, providing detailed kinetic data on the establishment of the equilibrium. researchgate.net

Theoretical and Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the intrinsic properties of this compound, complementing experimental findings with detailed theoretical insights.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of chemical reactions. nih.gov For the formation of this compound, these calculations can map the potential energy surface of the reaction between heptafluorobutyraldehyde and ethanol (B145695). nih.govresearchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, researchers can determine key thermodynamic and kinetic parameters. nih.gov This allows for the evaluation of different potential reaction pathways, such as an uncatalyzed reaction versus an acid-catalyzed mechanism. nih.gov Theoretical studies on similar hemiacetal formation reactions have shown that catalysts can significantly lower the activation energy barrier. nih.gov The inclusion of fluorine atoms can influence the electronic structure and reactivity, an effect that can be precisely modeled using these computational approaches. emerginginvestigators.org High-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used to refine the energies of structures optimized with DFT to achieve high accuracy. rsc.org

Table 2: Hypothetical Calculated Energies for Hemiacetal Formation Note: This table is a representative example illustrating the output of a quantum chemical calculation and does not represent actual experimental data.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Comment |

| Reactants (Aldehyde + Alcohol) | B3LYP/6-311++G(d,p) | 0.0 | Reference energy |

| Transition State | B3LYP/6-311++G(d,p) | +15.2 | Activation energy barrier |

| Product (Hemiacetal) | B3LYP/6-311++G(d,p) | -5.8 | Exothermic reaction |

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. nih.gov For this compound, MD simulations can be performed to explore its accessible conformations in various environments, such as in the gas phase or in different solvents.

Future Directions and Emerging Research Challenges

Development of Novel Catalytic Systems for Hemiacetal Transformations

The transformation of hemiacetals, particularly highly fluorinated ones, into more complex chiral molecules is a significant challenge that necessitates the development of advanced catalytic systems. The high electronegativity of the fluorine atoms influences the electronic properties of the hemiacetal, demanding catalysts with unique reactivity and selectivity.

Future research is focused on several key areas:

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for enantioselective transformations. nih.govprinceton.edu For hemiacetals like heptafluorobutyraldehyde (B1329308) ethyl hemiacetal, chiral organocatalysts, such as proline derivatives or imidazolidinones, could facilitate asymmetric additions to the in situ-generated aldehyde. nih.govprinceton.edubeilstein-journals.org The goal is to develop catalysts that can operate under mild conditions to produce chiral α-heptafluoropropyl substituted alcohols and amines with high enantiomeric excess. Research into the reaction mechanism, such as the formation of iminium or enamine intermediates, is crucial for optimizing these catalytic systems. beilstein-journals.org

Metal-Based Catalysis: Transition metal catalysts offer a broad scope of reactivity for C-C and C-heteroatom bond formation. nih.gov For hemiacetal transformations, research is exploring the use of Lewis acidic metal complexes (e.g., based on Ruthenium, Scandium, or Indium) to activate the hemiacetal towards nucleophilic attack. nih.govresearchgate.net A significant challenge is to design chiral ligands that can effectively control the stereochemical outcome in the presence of the sterically demanding and electronically-withdrawing heptafluoropropyl group. nih.gov The development of recyclable, fluorous-tagged catalysts also represents a promising avenue for more sustainable industrial applications. nih.gov

Biocatalysis: Enzymes, particularly alcohol dehydrogenases and lipases, offer unparalleled selectivity under mild, aqueous conditions. nih.govmdpi.com Future work could involve screening for or engineering enzymes that can recognize and transform heptafluorobutyraldehyde ethyl hemiacetal or its derivatives. A bienzyme system, for instance, could be used for the dynamic kinetic resolution of racemic alcohols derived from the hemiacetal, yielding enantiopure products with high efficiency. nih.govmdpi.com

| Catalytic System | Catalyst Example | Potential Transformation | Key Research Goal |

|---|---|---|---|

| Asymmetric Organocatalysis | Chiral Imidazolidinones, (S)-Proline | Enantioselective alkylation, amination | High enantioselectivity (>99% ee) under mild conditions. princeton.edu |

| Transition Metal Catalysis | [RuCl2(PNNP)], Sc(OTf)3 | Asymmetric fluorination, Friedel-Crafts alkylation | Development of robust catalysts for C-F and C-C bond formation. nih.govresearchgate.net |

| Biocatalysis | Alcohol Dehydrogenase (RhADH), Lipase (CAL-B) | Asymmetric reduction, Kinetic resolution | Creation of efficient biocatalytic routes to chiral fluorinated alcohols. nih.govmdpi.com |

Exploration of New Synthetic Utilities and Reaction Pathways

While its structural analog, trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE), has found use in synthesizing trifluoromethylated compounds, the synthetic utility of this compound is less developed. researchgate.netbenthamscience.com Research is needed to explore its reactivity as a precursor to the highly reactive heptafluorobutyraldehyde.

Key emerging synthetic applications include:

Generation of Heptafluorinated Building Blocks: The hemiacetal serves as a stable and easy-to-handle source of heptafluorobutyraldehyde, which is a gas at room temperature. researchgate.net Research into mild and efficient methods for the in-situ generation of the aldehyde from the hemiacetal is critical. researchgate.net This would enable its use in a wider range of reactions, such as aldol (B89426), Henry, and Wittig-type reactions, to create complex molecules containing the C3F7 moiety.

Nucleophilic Addition Reactions: The electron-deficient carbonyl carbon of the in situ-generated aldehyde is highly susceptible to nucleophilic attack. This allows for the synthesis of a variety of α-(heptafluoropropyl) substituted alcohols through reactions with organometallic reagents (e.g., Grignard or organolithium reagents). nih.gov A major challenge is controlling the regioselectivity and stereoselectivity of these additions.

Synthesis of Heterocyclic Compounds: The hemiacetal is a promising starting material for building heptafluoropropyl-substituted heterocycles, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net For example, condensation reactions with amines, hydrazines, or hydroxylamines could yield fluorinated imidazoles, pyrazoles, or oxazoles. Catalytic systems, potentially using zinc halides, can enhance the reactivity and direct the substitution pattern on aromatic and heteroaromatic rings. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of Perfluorinated Hemiacetals

The synthesis and use of fluorinated compounds are increasingly scrutinized for their environmental impact. dovepress.comnih.gov Applying the principles of green chemistry is essential for the sustainable development of this compound chemistry. echemcentral.comresearchgate.net

Future research will emphasize:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov This involves designing catalytic cascade reactions where the hemiacetal is transformed in a one-pot process, minimizing waste and purification steps. mdpi.comnih.gov

Use of Safer Solvents: Traditional organic solvents are often volatile and hazardous. Research is focused on using greener alternatives like water, supercritical fluids, or fluorous biphasic systems. nih.govdovepress.com Fluorous biphasic catalysis, where a fluorinated catalyst is easily separated from the organic product phase, is particularly promising for recycling expensive and complex catalysts. nih.gov

Renewable Feedstocks and Energy Efficiency: Exploring bio-based routes to starting materials and utilizing energy-efficient reaction conditions (e.g., microwave or mechanochemical synthesis) can significantly reduce the environmental footprint. nih.gov Biocatalysis, which operates under ambient temperature and pressure, aligns perfectly with these goals. nih.gov

| Green Chemistry Principle | Research Approach | Expected Outcome |

|---|---|---|

| Waste Prevention (E-Factor) | One-pot cascade reactions, catalytic cycles | Reduced solvent use and purification waste. nih.gov |

| Safer Solvents & Auxiliaries | Aqueous synthesis, fluorous biphasic systems | Improved process safety and catalyst recyclability. nih.gov |

| Design for Energy Efficiency | Biocatalysis, microwave-assisted synthesis | Lower energy consumption and milder reaction conditions. nih.govnih.gov |

| Catalysis | Development of highly active and recyclable catalysts | Increased reaction efficiency and reduced stoichiometric waste. mdpi.comresearchgate.net |

Expanding Applications in Biomedical and Advanced Materials Research

The incorporation of the heptafluoropropyl group can dramatically alter the biological and material properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. dovepress.com This opens up exciting possibilities for new applications.

Emerging research areas include:

Medicinal Chemistry: Perfluorinated compounds are of great interest in drug design. nih.gov The heptafluoropropyl group can serve as a metabolically stable bioisostere for other chemical groups, potentially improving the pharmacokinetic profile of drug candidates. Future research could focus on incorporating this moiety into scaffolds for antivirals, anti-cancer agents, or central nervous system drugs. However, the potential for bioaccumulation and immunotoxicity of some perfluorinated compounds necessitates careful toxicological evaluation. nih.gov

Advanced Materials: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. numberanalytics.com this compound could serve as a monomer or a precursor to monomers for creating novel fluorinated polymers, liquid crystals, or functional coatings. These materials could find applications in electronics, aerospace, or as advanced hydrophobic surfaces.

Diagnostic Tools: The presence of multiple fluorine atoms makes 19F NMR spectroscopy a powerful, background-free technique for imaging and sensing. nih.gov Molecules derived from this compound could be developed as 19F NMR probes for in vivo imaging or as sensors for detecting specific biological analytes. The development of nanosensors incorporating fluorinated motifs is also an emerging field. rsc.org

Q & A

Q. How can researchers design controlled experiments to isolate the effects of this compound in complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.